molecular formula C16H25ClN2O2 B572130 (S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride CAS No. 1217679-12-3

(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride

Cat. No.: B572130
CAS No.: 1217679-12-3
M. Wt: 312.838
InChI Key: QQLZPCZSUXTEIV-RSAXXLAASA-N
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Description

(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS: 1217679-12-3) is a chiral piperazine derivative with a molecular formula of C₁₆H₂₅ClN₂O₂ and a molecular weight of 312.83 g/mol . The compound features a piperazine ring substituted with an isobutyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its stereochemistry is defined by the (S)-configuration at the chiral center, which distinguishes it from its (R)-enantiomer .

Properties

IUPAC Name

benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZPCZSUXTEIV-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662631
Record name Benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217679-12-3
Record name Benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions

The piperazine core can be synthesized via cyclization of diamines or amino alcohols. A notable method involves reacting 1,2-diaminopropane derivatives with carbonyl compounds under acidic or basic conditions. For example, EP3015456A1 describes cyclization using formic mixed anhydrides or alkyl formates in the presence of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS). Yields improve significantly with acid additives such as trifluoroacetic acid (TFA), which protonate intermediates to prevent side reactions.

Table 1: Cyclization Conditions and Yields

SubstrateReagentBaseAcid AdditiveYield (%)
Diamine derivativeFormic anhydrideLiHMDSTFA78
Amino alcoholMethyl formateNaO*BuAcetic acid65

Alkylation for Isobutyl Group Introduction

Introducing the isobutyl group at the piperazine’s 2-position requires selective alkylation. PubChem CID 13553921 highlights 2-isobutylpiperazine as a key intermediate, synthesized via nucleophilic substitution between piperazine and isobutyl bromide under basic conditions. Optimal results are achieved using sodium hydride (NaH) in tetrahydrofuran (THF), yielding 85% of the monoalkylated product.

Benzyl Carboxylation and Protecting Group Strategies

Carbamate Formation

The benzyl carboxylate group is introduced via carbamate formation. PMC8041306 details the reaction of 2-isobutylpiperazine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and triethylamine (TEA), producing the protected intermediate in 92% yield. Boc protection is alternatively used for nitrogen masking, as seen in EP4289850A1 , where tert-butyl dicarbonate facilitates selective protection.

Table 2: Carboxylation Reaction Parameters

Piperazine DerivativeReagentSolventBaseYield (%)
2-IsobutylpiperazineBenzyl chloroformateDCMTEA92
Boc-protected piperazineCbz-ClTHFNaHCO388

Deprotection and Hydrochloride Salt Formation

Final deprotection of the Boc or Cbz groups is achieved using hydrochloric acid (HCl) in dioxane, followed by precipitation of the hydrochloride salt. CAS 1217844-65-9 reports a 95% yield for this step when using 4M HCl in ethyl acetate.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

Asymmetric synthesis of the (S)-enantiomer employs chiral catalysts or resolving agents. PMC2902800 demonstrates palladium-catalyzed cross-coupling with chiral ligands like (±)-BINAP, achieving enantiomeric excess (ee) up to 98%. Alternatively, enzymatic resolution using lipases separates enantiomers via kinetic resolution.

Table 3: Enantioselective Synthesis Outcomes

MethodCatalyst/Ligandee (%)Yield (%)
Palladium catalysis(±)-BINAP9875
Enzymatic resolutionCandida antarctica lipase9560

Crystallization-Based Resolution

Racemic mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid). VC17549136 notes a 40% recovery of the (S)-enantiomer using this method, though it is less efficient than catalytic approaches.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in alkylation steps, while lower temperatures (–20°C to 0°C) minimize epimerization during carboxylation. For example, LiHMDS-mediated cyclizations in THF at –78°C improve regioselectivity by 30% compared to room-temperature reactions.

Catalytic Systems

Palladium catalysts (Pd2(dba)3) with bulky phosphine ligands (tBu2P) suppress side reactions in cross-coupling steps, as shown in EP4289850A1 . Catalyst loadings as low as 1 mol% achieve full conversion in 6 hours.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors reduce reaction times for cyclization steps from 12 hours to 30 minutes, as demonstrated in EP3015456A1 . Additionally, replacing toxic solvents (DCM) with ethyl acetate improves environmental compatibility without sacrificing yield.

Analytical Characterization

Final product purity is verified via:

  • HPLC : Retention time alignment with chiral columns (Chiralpak AD-H).

  • NMR : Distinct peaks for the isobutyl group (δ 0.9–1.1 ppm) and benzyl protons (δ 7.3–7.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 312.83 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a building block in the synthesis of more complex organic molecules. Its unique benzyl group imparts distinct chemical properties that can be exploited in drug design. Research indicates that derivatives of piperazine often exhibit interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Therapeutic Potential

(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride may have therapeutic applications in treating neurological disorders. Similar compounds have demonstrated anxiolytic and antidepressant effects, suggesting that this compound could also possess comparable properties. The ability to modulate neurotransmitter activity positions it as a candidate for further investigation in pharmacological studies.

Antiviral Activity

Research into piperazine derivatives has also explored their potential as antiviral agents. For instance, studies have indicated that certain piperazine compounds can inhibit viral replication mechanisms, which may extend to this compound in future investigations . The exploration of its antiviral properties could be particularly relevant given the ongoing demand for effective treatments against viral pathogens.

Synthesis Methodologies

The synthesis of this compound can be achieved through various organic reactions involving piperazine derivatives. Common synthetic routes include:

  • N-Alkylation Reactions : Introducing the isobutyl group via alkylation of the piperazine nitrogen.
  • Carboxylation : Utilizing carboxylic acid derivatives to form the carboxylate functionality.
  • Hydrochloride Formation : Converting the base form into its hydrochloride salt to enhance solubility.

These synthetic pathways allow for the exploration of structural modifications that could lead to enhanced biological activity or improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .
  • Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and contact with skin/eyes (P261, P305+P351+P338) .

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely explored in pharmaceutical chemistry due to their versatility as building blocks. Below is a detailed comparison of the target compound with its analogs (Table 1) and a discussion of their structural and functional differences.

Structural and Physicochemical Comparisons

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(S)-Benzyl 2-isobutylpiperazine-1-carboxylate HCl 1217679-12-3 C₁₆H₂₅ClN₂O₂ 312.83 Isobutyl (C₄H₉), Benzyl (C₇H₇)
(S)-Benzyl 2-methylpiperazine-1-carboxylate HCl 1217720-49-4 C₁₄H₂₀ClN₂O₂ 284.77 Methyl (CH₃), Benzyl
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate HCl 1858241-30-1 C₁₄H₂₆ClN₂O₄ 324.82 Methoxy-oxoethyl (C₃H₅O₃), tert-Butyl
(R)-Benzyl 2-isobutylpiperazine-1-carboxylate HCl N/A C₁₆H₂₅ClN₂O₂ 312.83 Isobutyl, Benzyl (enantiomer)

Key Observations :

The tert-butyl group in CAS 1858241-30-1 introduces steric bulk, which may reduce metabolic degradation but could limit binding affinity in certain targets .

Stereochemical Differences :

  • The (S)-enantiomer (target compound) and its (R)-counterpart share identical molecular weights and exact masses (312.149213 ) but may exhibit divergent biological activities due to chiral recognition in biological systems .

Spectroscopic and Analytical Data

Structural elucidation of these compounds relies on NMR and UV spectroscopy , as demonstrated in studies on related piperazine derivatives . For instance:

  • 1H-NMR : The isobutyl group in the target compound would show distinct methyl proton resonances (δ ~0.9–1.1 ppm) and a multiplet for the CH₂ groups.
  • 13C-NMR : The carbonyl carbon in the Cbz group typically appears near δ 155–160 ppm.

Biological Activity

(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative, characterized by a piperazine ring substituted with a benzyl group and an isobutyl chain. The molecular formula is C14H22ClN2O2, and its structure can be represented as follows:

 S Benzyl 2 isobutylpiperazine 1 carboxylate hydrochloride\text{ S Benzyl 2 isobutylpiperazine 1 carboxylate hydrochloride}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that piperazine derivatives often exhibit activity through:

  • Receptor Modulation : Many piperazine compounds act as ligands for neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels in the brain .
  • Antimicrobial Activity : There is emerging evidence that certain piperazine derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 2.53 µM against gastric cancer cells (BGC-823) and 1.85 µM against ovarian cancer cells (A2780) using the MTT assay method .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it displays activity against specific bacterial strains, although detailed mechanisms remain to be elucidated. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance its antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer effects of piperazine derivatives, this compound was tested alongside other compounds. The results indicated that this compound had a unique profile of activity that could be leveraged for developing new cancer therapies.

Compound NameCell Line TestedIC50 Value (µM)
(S)-Benzyl 2-isobutylpiperazine-1-carboxylateBGC-8232.53
(S)-Benzyl 2-isobutylpiperazine-1-carboxylateA27801.85

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial potential of several piperazine derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and identity of (S)-benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (≥95% is typical for research-grade material) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 312.1492 (exact mass) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ should resolve signals for the benzyl group (δ ~7.3 ppm, aromatic protons), piperazine backbone (δ ~3.5–4.0 ppm), and isobutyl side chain (δ ~0.9–1.2 ppm, methyl groups).

Q. How should researchers safely handle and store this compound in a laboratory setting?

Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
  • Storage: Store at –20°C in airtight, light-protected containers to prevent degradation. Desiccate to avoid hygroscopic effects .
  • Disposal: Follow institutional guidelines for halogenated organic waste. Do not release into drains or the environment .

Q. What synthetic strategies are commonly employed to prepare this compound?

Answer:

  • Step 1: Protect piperazine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Step 2: Introduce the isobutyl group via nucleophilic substitution at the piperazine nitrogen. Use isobutyl bromide and a base like K₂CO₃ in DMF .
  • Step 3: Deprotect the Cbz group via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/dioxane) to yield the hydrochloride salt .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Answer:

  • Crystallization: Grow single crystals by slow evaporation of a saturated solution in ethanol/water (1:1).
  • Data Collection: Use a diffractometer (Cu-Kα radiation) to collect intensity data.
  • Structure Solution: Employ SHELXT for phase determination and SHELXL for refinement, leveraging the (S)-configuration constraints .
  • Visualization: Mercury CSD can analyze packing interactions (e.g., hydrogen bonds between NH⁺ and Cl⁻) and validate chirality .

Q. What methodologies are effective for identifying and quantifying synthetic impurities in this compound?

Answer:

  • Impurity Profiling: Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Common impurities include:
    • Unreacted piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, m/z 229.08) .
    • Diastereomers from incomplete chiral resolution (monitor via chiral HPLC with a cellulose-based column) .
  • Quantitation: External calibration with reference standards (e.g., N-benzylpiperazine hydrochloride) ensures accuracy .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies:
    • Prepare solutions in buffers (pH 1–10) and incubate at 40°C/75% relative humidity.
    • Analyze degradation products weekly via UPLC-PDA. Major degradation pathways include hydrolysis of the carboxylate ester (pH >8) or racemization (pH extremes) .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf life at 25°C based on activation energy (Eₐ) calculations .

Q. What computational approaches support the rational design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Model interactions with target receptors (e.g., GPCRs) using AutoDock Vina. Focus on the piperazine core’s conformational flexibility and the isobutyl group’s steric effects .
  • QSAR Analysis: Build regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond acceptor count .
  • Synthetic Feasibility: Prioritize derivatives with synthetic accessibility scores (<5) via SYLVIA or similar tools .

Conflict Resolution in Experimental Data

Q. How should researchers address discrepancies in reported melting points or spectral data?

Answer:

  • Melting Point Validation: Cross-check with differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate/solvate formation .
  • Spectral Replication: Compare NMR data with NIST Chemistry WebBook entries for analogous piperazine derivatives. Adjust solvent and temperature parameters to match literature conditions .

Q. Why might chiral HPLC fail to resolve enantiomers, and how can this be mitigated?

Answer:

  • Cause: Low enantiomeric excess (ee) due to racemization during synthesis or storage.
  • Solution:
    • Optimize the mobile phase (e.g., use heptane/ethanol with 0.1% diethylamine) to enhance chiral recognition .
    • Derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) for indirect separation via ¹H NMR .

Tables for Key Data

Q. Table 1. Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight312.80 g/molESI-MS
Melting Point160–170°C (dec.)DSC
LogP (Predicted)2.8 ± 0.3ChemAxon
Solubility (Water)<1 mg/mLShake-flask

Q. Table 2. Common Impurities and Detection

ImpurityCAS RNLC-MS m/zSource
1-(3-Chlorophenyl)piperazine13078-15-4229.08Incomplete substitution
(R)-EnantiomerN/A312.1492Racemization

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